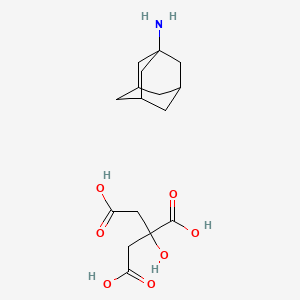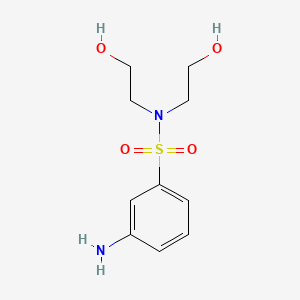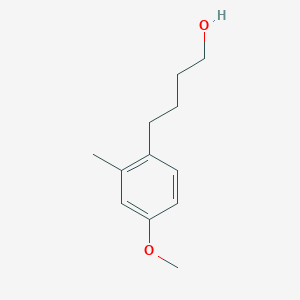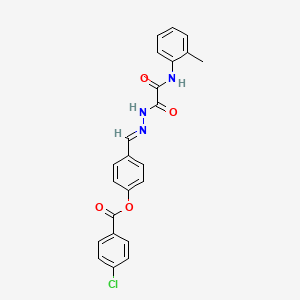
3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a cyclohexyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide typically involves multiple steps, starting with the preparation of the chloro-methoxyphenyl precursor. One common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications to introduce the cyclohexyl and propenamide moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The propenamide moiety can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)propionic acid
- 3-(2-Chloro-3-methoxyphenyl)propionamide
- 3-(2-Chloro-3-methoxyphenyl)acrylamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-cyclohexyl-2-propenamide is unique due to its specific structural features, such as the presence of both a cyclohexyl group and a propenamide moiety
Properties
CAS No. |
853350-06-8 |
|---|---|
Molecular Formula |
C16H20ClNO2 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-cyclohexylprop-2-enamide |
InChI |
InChI=1S/C16H20ClNO2/c1-20-14-9-5-6-12(16(14)17)10-11-15(19)18-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,18,19)/b11-10+ |
InChI Key |
XNWGGAVZLRUIOK-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2CCCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)

![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)







![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11963874.png)

